Lipophilicity Tuning: logP = 2.04 vs. 1.74 for the Des-Methyl Analog
The 2-methyl substituent increases the predicted logP by approximately 0.31 units relative to the des-methyl quinoline analog 2-(quinolin-4-yl)ethan-1-amine (logP 2.04 vs. 1.74), providing a quantifiable lipophilicity boost that may enhance passive membrane permeability in cellular assays . This difference aligns with the well-established Hansch π value for a methyl substituent on an aromatic system (~0.5–0.6 log unit in simple systems, attenuated here by the heterocyclic context). The logP of the target compound also differs from the methanamine analog (2-methylquinolin-4-yl)methanamine, logP 2.70), indicating that the ethyl linker tempers lipophilicity relative to a directly attached aminomethyl group .
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 2.04 (CAS 1225846-27-4) |
| Comparator Or Baseline | 2-(Quinolin-4-yl)ethan-1-amine: logP = 1.74 (CAS 860720-12-3); (2-Methylquinolin-4-yl)methanamine: logP = 2.70 (CAS 1563666-45-4) |
| Quantified Difference | ΔlogP = +0.30 vs. des-methyl analog; ΔlogP = -0.66 vs. methanamine analog |
| Conditions | Predicted logP values from supplier computational chemistry data; consistent algorithm across compounds not confirmed. |
Why This Matters
This difference directly impacts compound partitioning in biphasic reaction systems, chromatographic retention, and predicted membrane permeability—parameters that must be controlled when substituting one scaffold for another in a medchem campaign.
